molecular formula C18H15N3O4S B2440968 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione CAS No. 1809499-92-0

2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione

Cat. No.: B2440968
CAS No.: 1809499-92-0
M. Wt: 369.4
InChI Key: SUIYCLYDWFVMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a complex organic compound with potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique structure of this compound incorporates several functional groups, which contribute to its diverse reactivity and application spectrum.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione can be achieved through multi-step organic reactions. The preparation typically involves the following steps:

  • Formation of the Isoindoline-1,3-dione Scaffold: : This step usually employs a cyclization reaction starting from a suitably substituted phthalic anhydride.

  • Introduction of the Propyl Chain: : A nucleophilic substitution reaction can be used to introduce the 3-(methylthio)propyl group.

  • Construction of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring is typically synthesized through the reaction of an appropriate nitrile with hydrazine, followed by cyclization.

  • Attachment of the Furan Ring: : The furan ring is then introduced via a suitable coupling reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve:

  • Optimization of Reaction Conditions: : Using catalysts, temperature control, and pressure adjustments to improve yield and purity.

  • Continuous Flow Chemistry: : Implementing continuous flow reactors for increased efficiency and scalability.

  • Purification Processes: : Employing techniques like crystallization, chromatography, and recrystallization to achieve high-purity product.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

  • Oxidation: : Can lead to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the oxadiazole ring or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, especially at the furan and oxadiazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Alcohols or amines depending on the reduced moiety.

  • Substitution Products: : Vary based on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: : Intermediate for synthesizing more complex molecules.

Biology and Medicine

  • Drug Design: : Potential pharmacophore for designing new drugs targeting specific pathways.

  • Biological Assays: : Used in studies involving enzyme inhibition or receptor binding.

Industry

  • Material Science: : Component in the production of advanced materials with specific properties.

  • Agriculture: : As a building block for the synthesis of agrochemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts its Effects

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition: : Acts by binding to the active site of enzymes, thereby blocking their activity.

  • Receptor Modulation: : Binds to receptors, altering signal transduction pathways.

Molecular Targets and Pathways Involved

  • Enzymes: : Proteases, kinases, or other critical enzymes in metabolic pathways.

  • Receptors: : G-protein coupled receptors, ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl compounds: : Share the oxadiazole-furan scaffold.

  • Isoindoline-1,3-dione derivatives: : Differ in the attached side chains but share the core structure.

Uniqueness of 2-(1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione

The uniqueness of this compound lies in its combination of functional groups, which endow it with distinct reactivity and potential for diverse applications, setting it apart from other compounds with similar structures.

This compound's versatility, from synthetic chemistry to potential therapeutic applications, underscores its significance in scientific research and industrial applications. By exploring its properties and reactions, researchers can continue to unlock new uses and understand the mechanisms that make it unique.

Properties

IUPAC Name

2-[1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-10-8-13(16-19-15(20-25-16)14-7-4-9-24-14)21-17(22)11-5-2-3-6-12(11)18(21)23/h2-7,9,13H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIYCLYDWFVMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=CO2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.